
2-propylpentan-1-amine hydrochloride(1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propylpentan-1-amine hydrochloride(1:1) is an organic compound belonging to the class of amines. It is a derivative of pentylamine, where the pentyl group is substituted with a propyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propylpentan-1-amine hydrochloride(1:1) can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-propylpentyl chloride with ammonia in the presence of a solvent like ethanol can yield 2-Propylpentylamine. This amine can then be converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of 2-propylpentan-1-amine hydrochloride(1:1) typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-propylpentan-1-amine hydrochloride(1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Substituted amines with various alkyl groups.
科学的研究の応用
2-propylpentan-1-amine hydrochloride(1:1) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
作用機序
The mechanism of action of 2-propylpentan-1-amine hydrochloride(1:1) involves its interaction with specific molecular targets. As an amine, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
類似化合物との比較
Similar Compounds
Propylamine: A simpler amine with a similar structure but without the pentyl group.
Pentylamine: The parent compound from which 2-Propylpentylamine is derived.
Hexylamine: Another related amine with a longer carbon chain.
Uniqueness
2-propylpentan-1-amine hydrochloride(1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other amines may not be suitable .
特性
CAS番号 |
40755-21-3 |
|---|---|
分子式 |
C8H20ClN |
分子量 |
165.7 g/mol |
IUPAC名 |
2-propylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-3-5-8(7-9)6-4-2;/h8H,3-7,9H2,1-2H3;1H |
InChIキー |
SWOLRLFHKOMEEY-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)CN.Cl |
正規SMILES |
CCCC(CCC)CN.Cl |
同義語 |
2-propyl-1-aminopentane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


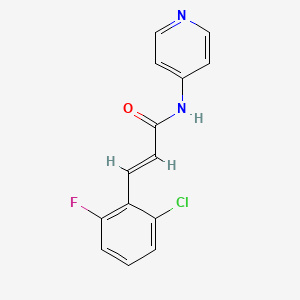
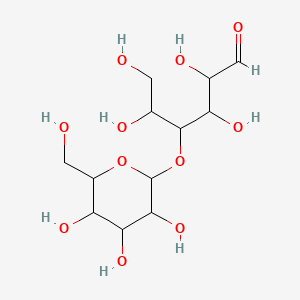
![3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1204975.png)

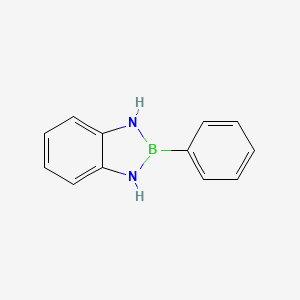
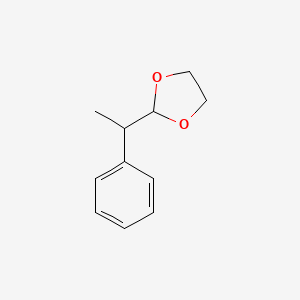
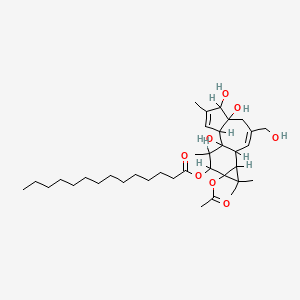
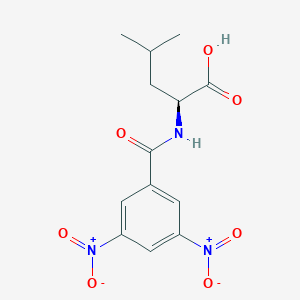
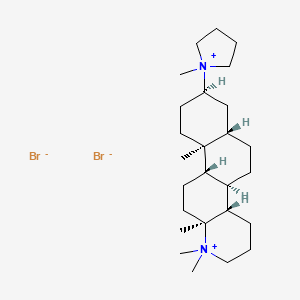
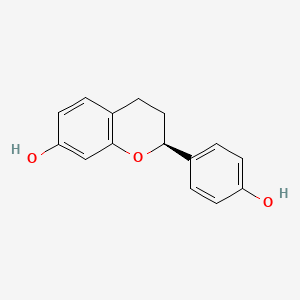
![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)
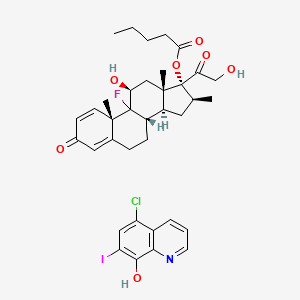

![pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate](/img/structure/B1204996.png)
